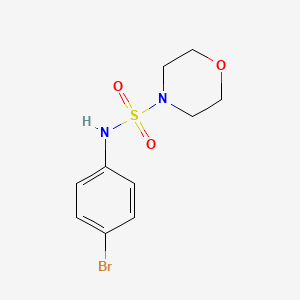

N-(4-bromophenyl)morpholine-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-bromophenyl)morpholine-4-sulfonamide: is an organic compound with the molecular formula C10H13BrN2O3S It is characterized by the presence of a bromophenyl group attached to a morpholine ring, which is further connected to a sulfonamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)morpholine-4-sulfonamide typically involves the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with chlorosulfonic acid to form 4-bromophenylsulfonyl chloride.

Coupling with Morpholine: The 4-bromophenylsulfonyl chloride is then reacted with morpholine in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-(4-bromophenyl)morpholine-4-sulfonamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromophenyl group is coupled with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted phenyl derivatives.

Oxidation Products: Sulfonic acids or sulfonates.

Reduction Products: Amines or other reduced sulfur compounds.

Aplicaciones Científicas De Investigación

Catalysis

N-(4-bromophenyl)morpholine-4-sulfonamide serves as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations. Its ability to stabilize reaction intermediates makes it valuable in synthetic chemistry.

Material Science

This compound is utilized in the synthesis of advanced materials and polymers with specific properties, contributing to the development of new materials with tailored functionalities.

Synthetic Intermediates

This compound acts as an intermediate in the production of other chemicals and pharmaceuticals. Its versatility allows for modifications that lead to a variety of derivatives with potential applications in different domains.

Drug Development

Research has indicated that this compound may function as a pharmacophore in drug design, particularly targeting enzymes or receptors involved in disease pathways. It shows promise in developing inhibitors for human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases), which are implicated in various physiological and pathological processes such as inflammation and cancer .

Biological Probes

The compound can be employed as a probe to investigate biological interactions at the molecular level, aiding in the study of enzyme mechanisms and cellular processes .

Enzyme Inhibition

Studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against h-NTPDases, with some compounds showing IC50 values in the sub-micromolar range. This suggests potential therapeutic applications in treating diseases related to these enzymes .

Chemical Manufacturing

In industry, this compound is used as an intermediate for synthesizing specialty chemicals and pharmaceuticals. Its role in chemical manufacturing underscores its importance in producing complex molecules efficiently.

Environmental Applications

Research into saccharide-modified sulfonamides has shown potential for developing inhibitors targeting carbonic anhydrase isoforms associated with tumor microenvironments, indicating possible applications in cancer treatment strategies .

Synthesis and Evaluation

A notable study focused on synthesizing sulfamoyl-benzamides as selective inhibitors for h-NTPDases demonstrated that compounds derived from this compound exhibited promising biological activity against various human cell lines, highlighting their potential as therapeutic agents .

Structure-Activity Relationship Analysis

Research exploring the structure-activity relationship (SAR) of synthesized derivatives revealed critical insights into how modifications affect biological activity against target enzymes, providing valuable information for future drug design efforts .

Mecanismo De Acción

The mechanism of action of N-(4-bromophenyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparación Con Compuestos Similares

- N-(4-chlorophenyl)morpholine-4-sulfonamide

- N-(4-fluorophenyl)morpholine-4-sulfonamide

- N-(4-methylphenyl)morpholine-4-sulfonamide

Comparison:

- N-(4-bromophenyl)morpholine-4-sulfonamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and selectivity for certain molecular targets compared to its chloro, fluoro, or methyl analogs.

- The bromine atom also influences the compound’s reactivity in chemical reactions, making it more suitable for certain synthetic applications.

Actividad Biológica

N-(4-bromophenyl)morpholine-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological evaluations, and underlying mechanisms of action, supported by relevant data tables and research findings.

1. Synthesis and Structural Characterization

The synthesis of this compound involves several key steps, typically starting from 4-bromoaniline and morpholine derivatives. The sulfonamide group is introduced through standard coupling reactions, often employing reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the sulfonamide bond.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-bromoaniline + morpholine + EDC | This compound |

| 2 | Characterization via NMR, IR | Confirmed structure |

2. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In a recent study, its effectiveness was compared with other sulfonamide derivatives.

Table 2: Antimicrobial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

| Control (Standard Antibiotic) | Various | 2-10 µg/mL |

The compound demonstrated a promising MIC against E. coli and S. aureus, indicating its potential as a therapeutic agent in treating bacterial infections .

3. Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity, particularly against breast cancer cell lines such as MCF-7. The compound's mechanism involves inducing cell cycle arrest and inhibiting tubulin polymerization.

Table 3: Anticancer Activity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 ± 2 | Tubulin polymerization inhibition |

| MDA-MB-231 | 20 ± 3 | Induction of apoptosis |

These findings suggest that the compound can effectively inhibit cancer cell proliferation through its action on microtubules, a critical component in cell division .

4. Mechanistic Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in its biological activity. The results indicate significant binding affinity to h-NTPDases, enzymes implicated in various pathological conditions.

Table 4: Molecular Docking Results

| Target Enzyme | Binding Affinity (kcal/mol) | IC50 (µM) |

|---|---|---|

| h-NTPDase1 | -9.5 | 2.88 ± 0.13 |

| h-NTPDase2 | -8.7 | 0.27 ± 0.08 |

| h-NTPDase3 | -9.0 | 0.72 ± 0.11 |

The compound showed strong inhibitory activity against h-NTPDases, highlighting its potential role in treating conditions like thrombosis and inflammation .

Propiedades

IUPAC Name |

N-(4-bromophenyl)morpholine-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O3S/c11-9-1-3-10(4-2-9)12-17(14,15)13-5-7-16-8-6-13/h1-4,12H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJJUCQSRFYMZDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)NC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49718169 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.